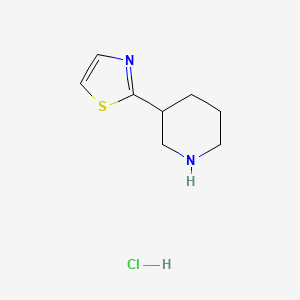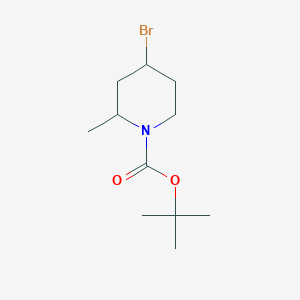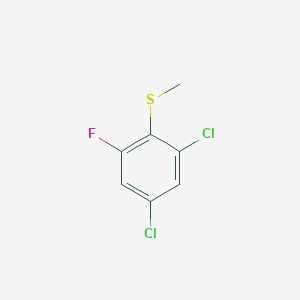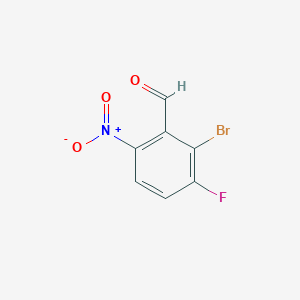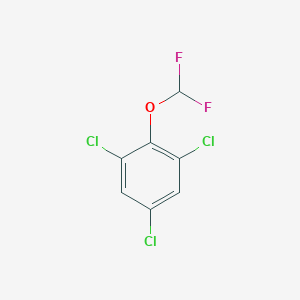
2-Chloro-1-(difluoromethoxy)-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(difluoromethoxy)-3-iodobenzene, also known as 2-CFM-3-I, is a halogenated aromatic compound that has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments due to its unique properties, such as its stability, solubility, and reactivity.
Scientific Research Applications
2-Chloro-1-(difluoromethoxy)-3-iodobenzene has been used in a variety of scientific research applications, including organic synthesis, spectroscopy, and chromatography. It has also been used to study the structure and reactivity of aromatic compounds, as well as to develop new methods for the synthesis of compounds. In addition, it has been used to study the mechanism of action of drugs, as well as to investigate the effects of environmental pollutants on living organisms.
Mechanism of Action
2-Chloro-1-(difluoromethoxy)-3-iodobenzene has been used in a variety of laboratory experiments due to its unique properties, such as its stability, solubility, and reactivity. It has been found to interact with a variety of molecules, such as enzymes and receptors. These interactions are believed to be responsible for its biological activity. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been found to have anti-inflammatory and analgesic effects, as well as to reduce the production of reactive oxygen species. In addition, it has been found to have anti-cancer, anti-viral, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(difluoromethoxy)-3-iodobenzene has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. In addition, it is soluble in a variety of solvents, making it easy to handle and use in experiments. However, it is important to note that this compound is a halogenated aromatic compound and may be susceptible to oxidation or degradation when exposed to light or air.
Future Directions
There are several potential future directions for 2-Chloro-1-(difluoromethoxy)-3-iodobenzene. It could be used in the development of new drugs or therapies for the treatment of a variety of diseases, such as cancer, inflammation, and viral infections. In addition, it could be used to study the structure and reactivity of aromatic compounds, as well as to develop new methods for the synthesis of compounds. It could also be used to further investigate the mechanism of action of drugs, as well as to investigate the effects of environmental pollutants on living organisms. Finally, it could be used to study the effects of this compound on a variety of biological systems, such as cells, tissues, and organs.
Synthesis Methods
2-Chloro-1-(difluoromethoxy)-3-iodobenzene can be synthesized from this compound (this compound) through a process called iodination. This process involves the reaction of this compound with a strong base, such as sodium hydroxide, to form a sodium salt. The sodium salt is then reacted with an iodine source, such as sodium iodide, to form this compound. The reaction is generally carried out in an aqueous medium and can be completed in a few hours.
properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGKMJVIDPSPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

